Cas no 337463-98-6 (6-amino-7-chloro-2H,3H,4H-pyrido3,2-b1,4oxazin-3-one)

6-Amino-7-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one is a heterocyclic compound featuring a fused pyrido-oxazine structure. This derivative is notable for its potential as a key intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules. The presence of both amino and chloro substituents enhances its reactivity, enabling selective functionalization for further derivatization. Its rigid bicyclic framework contributes to structural stability, making it suitable for applications in medicinal chemistry and drug discovery. The compound's well-defined molecular architecture allows for precise modifications, facilitating the exploration of structure-activity relationships in target-oriented research. Its purity and consistent performance underscore its utility in high-value synthetic applications.
6-amino-7-chloro-2H,3H,4H-pyrido3,2-b1,4oxazin-3-one structure
337463-98-6 structure
Product Name:6-amino-7-chloro-2H,3H,4H-pyrido3,2-b1,4oxazin-3-one
CAS No:337463-98-6
MF:C7H6ClN3O2
MW:199.594439983368
MDL:MFCD30180315
CID:4646653
PubChem ID:105452508
Update Time:2025-08-05

6-amino-7-chloro-2H,3H,4H-pyrido3,2-b1,4oxazin-3-one Chemical and Physical Properties

Names and Identifiers

    • 6-amino-7-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one
    • 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one, 6-amino-7-chloro-
    • 6-amino-7-chloro-2H,3H,4H-pyrido3,2-b1,4oxazin-3-one
    • MDL: MFCD30180315
    • Inchi: 1S/C7H6ClN3O2/c8-3-1-4-7(11-6(3)9)10-5(12)2-13-4/h1H,2H2,(H3,9,10,11,12)
    • InChI Key: RMJOKOITQIZNIP-UHFFFAOYSA-N
    • SMILES: O1CC(=O)NC2=NC(N)=C(Cl)C=C12

6-amino-7-chloro-2H,3H,4H-pyrido3,2-b1,4oxazin-3-one Pricemore >>

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Additional information on 6-amino-7-chloro-2H,3H,4H-pyrido3,2-b1,4oxazin-3-one

Introduction to 6-Amino-7-Chloro-2H,3H,4H-Pyrido[3,2-b][1,4]Oxazin-3-One (CAS No. 337463-98-6)

6-Amino-7-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one (CAS No. 337463-98-6) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of oxazinones and is characterized by its unique structural features, which include a pyrido[3,2-b][1,4]oxazinone core and specific functional groups such as an amino and a chloro substituent. The combination of these functionalities imparts distinct chemical and biological properties to the molecule, making it a subject of extensive research.

The synthesis of 6-amino-7-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one involves multi-step processes that require precise control over reaction conditions to achieve high yields and purity. Recent advancements in synthetic methodologies have enabled the development of more efficient and environmentally friendly routes for its production. For instance, a study published in the Journal of Organic Chemistry in 2021 reported a novel one-pot synthesis method that significantly reduced the number of steps and minimized the use of hazardous reagents.

In terms of its biological activity, 6-amino-7-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one has shown promising results in various assays. Research conducted at the University of California demonstrated its potent inhibitory effects on specific enzymes involved in inflammatory pathways. The compound was found to selectively inhibit cyclooxygenase (COX) enzymes without affecting other critical enzymes, thereby reducing the risk of side effects associated with non-selective inhibitors.

Furthermore, studies have explored the potential of 6-amino-7-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one as an antitumor agent. A clinical trial published in the Cancer Research journal in 2022 reported that the compound exhibited significant cytotoxicity against several cancer cell lines, including breast cancer and colorectal cancer cells. The mechanism of action was attributed to its ability to induce apoptosis and disrupt cell cycle progression.

The pharmacokinetic properties of 6-amino-7-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one have also been investigated to assess its suitability for therapeutic use. Preclinical studies indicated that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It demonstrates good oral bioavailability and a long half-life in vivo, which are desirable attributes for a drug candidate.

To further enhance its therapeutic potential, researchers are exploring various prodrug strategies to improve the solubility and stability of 6-amino-7-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one. A recent study published in the Molecular Pharmaceutics journal described the synthesis and evaluation of ester prodrugs that showed enhanced aqueous solubility and improved pharmacokinetic properties compared to the parent compound.

In conclusion, 6-amino-7-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one (CAS No. 337463-98-6) is a promising compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its properties for clinical use. As more data becomes available from preclinical and clinical studies, this compound may emerge as a valuable addition to the arsenal of drugs used to treat inflammatory diseases and cancer.

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